

Application Note and Protocol: In Vivo Delivery of YZ51

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Compound of Interest

Compound Name: YZ51

Cat. No.: B611912

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Introduction

YZ51 is a potent and selective small molecule inhibitor of the fictional kinase, Tumor Proliferation Kinase 1 (TPK1). TPK1 is a critical component of the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in various human cancers. By inhibiting TPK1, **YZ51** has been shown in preclinical models to effectively block downstream signaling, leading to cell cycle arrest and apoptosis in tumor cells. This document provides a detailed protocol for the in vivo delivery of **YZ51** in a murine xenograft model, along with representative data on its efficacy and tolerability. The protocols and data presented herein are intended to serve as a guide for researchers and drug development professionals investigating the in vivo therapeutic potential of **YZ51**.

Materials and Methods

Reagents and Formulation

- **YZ51** Compound: Purity >99% (Synthesized by Fictional Chemistry Core).
- Vehicle Solution: 10% DMSO (Dimethyl sulfoxide), 40% PEG300 (Polyethylene glycol 300), 5% Tween 80, and 45% Saline.
- Cell Line: Human colorectal carcinoma cell line (e.g., HCT116) expressing a constitutively active TPK1 mutant.
- Animals: Female athymic nude mice (nu/nu), 6-8 weeks old, weighing approximately 20-25g.

- Anesthetics: Isoflurane for inhalation anesthesia.
- General Supplies: Sterile syringes (1 mL), needles (27G), oral gavage needles (20G, 1.5 inch), calipers, analytical balance, sterile PBS.

Animal Husbandry

- All animal experiments were conducted in accordance with the guidelines and approval of the Institutional Animal Care and Use Committee (IACUC).
- Mice were housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle.
- Standard chow and water were provided ad libitum.
- Animals were acclimated for at least one week before the start of the experiment.

Experimental Protocols

YZ51 Formulation Protocol

- Weigh the required amount of **YZ51** powder in a sterile microfuge tube.
- Add 10% of the final volume of DMSO to dissolve the **YZ51** powder. Vortex briefly until fully dissolved.
- Add 40% of the final volume of PEG300 and mix thoroughly by vortexing.
- Add 5% of the final volume of Tween 80 and mix.
- Add 45% of the final volume of sterile saline to reach the final concentration.
- Vortex the final solution until it is clear and homogenous.
- Prepare the formulation fresh on each day of dosing.

Murine Xenograft Model and YZ51 Administration

- Culture HCT116 cells to ~80% confluency.

- Harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5×10^7 cells/mL.
- Anesthetize the mice using isoflurane.
- Inject 100 μ L of the cell suspension (5×10^6 cells) subcutaneously into the right flank of each mouse.
- Monitor the mice for tumor growth. Begin treatment when tumors reach an average volume of 100-150 mm³.
- Randomize the mice into treatment groups (n=8 per group):
 - Group 1: Vehicle control (10 mL/kg, oral gavage, daily)
 - Group 2: **YZ51** (25 mg/kg, oral gavage, daily)
 - Group 3: **YZ51** (50 mg/kg, oral gavage, daily)
- Prepare the **YZ51** and vehicle formulations as described in section 3.1.
- Administer the designated treatment daily via oral gavage for 21 consecutive days. The volume of administration should be calculated based on the individual mouse's body weight (10 mL/kg).
- Monitor tumor volume and body weight every 3 days. Tumor volume is calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- At the end of the study (Day 21), euthanize the mice and excise the tumors for downstream analysis (e.g., pharmacodynamics, histology).

Data Presentation

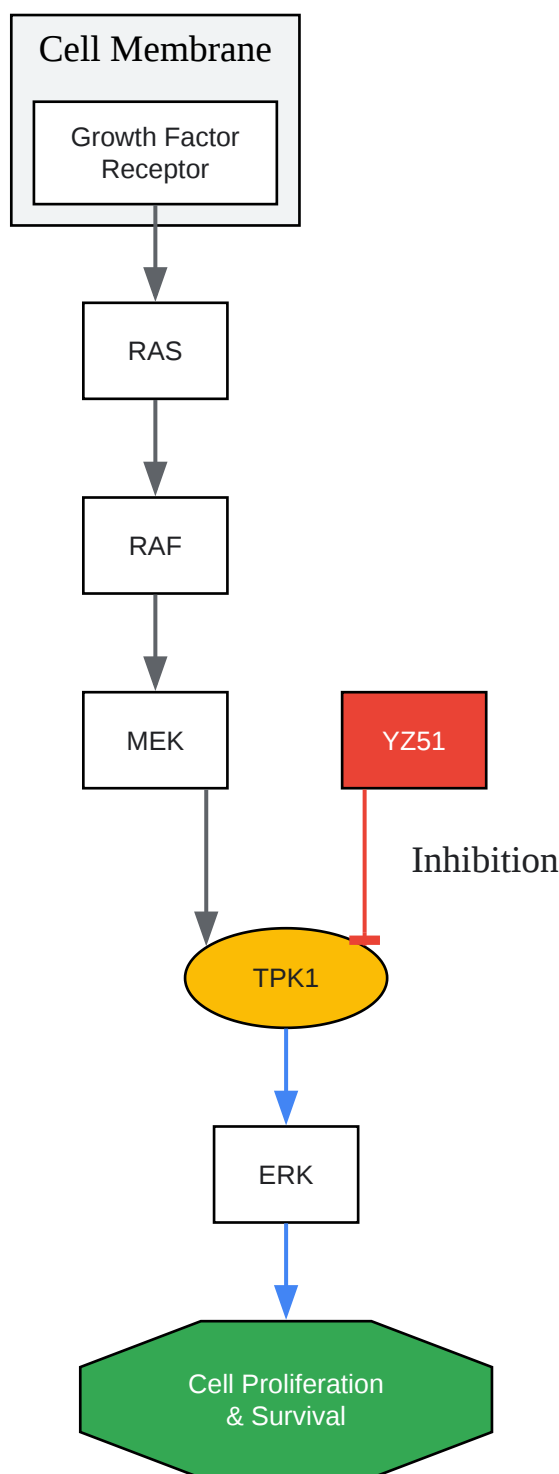
In Vivo Efficacy of YZ51 in HCT116 Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm ³) | Standard Deviation | % Tumor Growth Inhibition (TGI) |
|-----------------|--------------|--|--------------------|---------------------------------|
| Vehicle Control | 0 | 1250 | ± 180 | 0% |
| YZ51 | 25 | 625 | ± 95 | 50% |
| YZ51 | 50 | 250 | ± 55 | 80% |

Tolerability Profile of YZ51

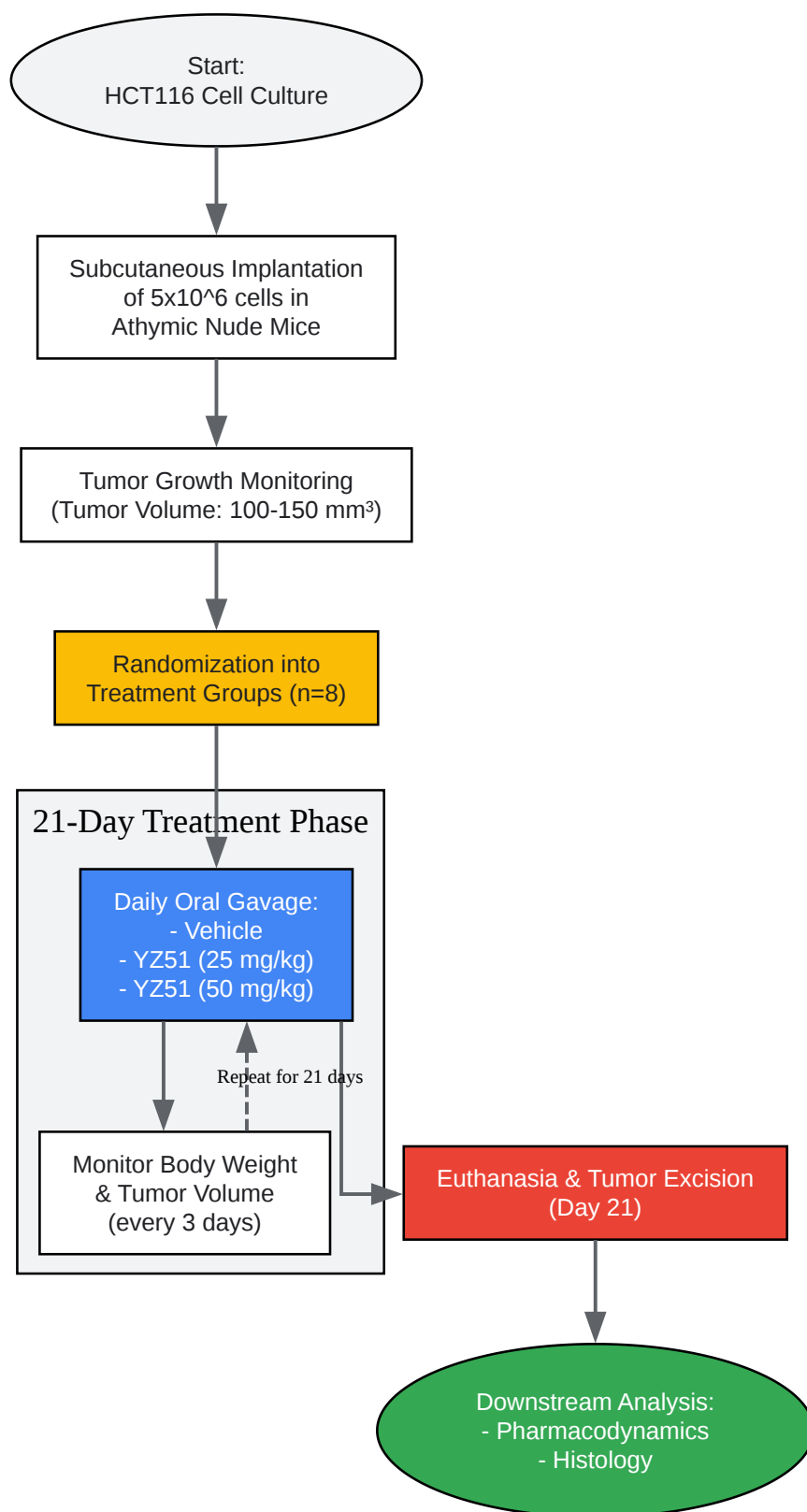
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) | Standard Deviation | Study Completion Rate |
|-----------------|--------------|-----------------------------|--------------------|-----------------------|
| Vehicle Control | 0 | +5.2% | ± 1.5% | 100% (8/8) |
| YZ51 | 25 | +3.8% | ± 2.1% | 100% (8/8) |
| YZ51 | 50 | -2.5% | ± 3.0% | 100% (8/8) |

Visualizations



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Caption: Hypothetical signaling pathway for **YZ51** targeting the TPK1 kinase.



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Caption: Experimental workflow for in vivo **YZ51** delivery and efficacy testing.

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